(Aminomethyl)boronic acid (Aminomethyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 93361-16-1
VCID: VC4133002
InChI: InChI=1S/CH6BNO2/c3-1-2(4)5/h4-5H,1,3H2
SMILES: B(CN)(O)O
Molecular Formula: CH6BNO2
Molecular Weight: 74.88

(Aminomethyl)boronic acid

CAS No.: 93361-16-1

Cat. No.: VC4133002

Molecular Formula: CH6BNO2

Molecular Weight: 74.88

* For research use only. Not for human or veterinary use.

(Aminomethyl)boronic acid - 93361-16-1

Specification

CAS No. 93361-16-1
Molecular Formula CH6BNO2
Molecular Weight 74.88
IUPAC Name aminomethylboronic acid
Standard InChI InChI=1S/CH6BNO2/c3-1-2(4)5/h4-5H,1,3H2
Standard InChI Key WUOQHMCGMRVENT-UHFFFAOYSA-N
SMILES B(CN)(O)O
Canonical SMILES B(CN)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

[2-(Aminomethyl)phenyl]boronic acid (C<sub>7</sub>H<sub>10</sub>BNO<sub>2</sub>) features a phenyl ring with a boronic acid (–B(OH)<sub>2</sub>) group at the 1-position and an aminomethyl (–CH<sub>2</sub>NH<sub>2</sub>) substituent at the 2-position (Figure 1) . The ortho arrangement of these functional groups creates a synergistic electronic effect: the electron-withdrawing boronic acid enhances the Lewis acidity of the boron atom, while the aminomethyl group participates in intramolecular interactions that modulate binding kinetics .

Table 1: Physicochemical Properties of [2-(Aminomethyl)phenyl]boronic Acid

PropertyValue
Molecular FormulaC<sub>7</sub>H<sub>10</sub>BNO<sub>2</sub>
Molecular Weight150.97 g/mol
CAS Number248274-03-5
pK<sub>a</sub> (Boronic Acid)~7.0 (in aqueous buffer)
SolubilitySoluble in polar organic solvents (DMF, DMSO), partially soluble in water

Synthesis and Functionalization Strategies

Solid-Phase Peptide Alkylation

A landmark methodology involves alkylating secondary amines on resin-bound peptides with o-(bromomethyl)phenylboronic acid, enabling site-specific incorporation of boronic acids into peptide chains. This approach avoids the need for pre-synthesized boronate ester amino acids and allows for multi-boronic acid functionalization. Yields exceed 85% for solution-phase reactions, outperforming traditional reductive amination routes .

Solution-Phase Electrophilic Substitution

Electrophilic alkylation of stabilized anions, such as (phenylthio)methane boronate, with brominated precursors (e.g., BrCH<sub>2</sub>CHF<sub>2</sub>) generates α-aminoboronic acid derivatives. Subsequent displacement with iodide and amination produces protected analogs of aspartic and glutamic acids, critical for protease inhibition studies .

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)SpecificityScalability
Solid-Phase Alkylation85–92HighModerate
Electrophilic Substitution70–78ModerateHigh
Reductive Amination60–65LowLow

Mechanisms of Saccharide Binding and Fluorescence Modulation

pK<sub>a</sub> Modulation by the o-Aminomethyl Group

The ortho-aminomethyl group lowers the boronic acid's pK<sub>a</sub> from ~9 to ~7 via electron withdrawal, enabling boronate ester formation with diols at physiological pH . NMR and kinetic isotope effect studies (KIE = 1.42) confirm that the protonated amine (–NH<sub>3</sub><sup>+</sup>) acts as a general acid, facilitating solvent departure during esterification .

Fluorescence "Turn-On" Mechanisms

Biomedical Applications

Continuous Glucose Monitoring Systems

Covalently anchoring o-(aminomethyl)phenylboronic acid to hydrogel matrices produces glucose-responsive insulin delivery systems. Fructose binding (K<sub>d</sub> = 962 M<sup>−1</sup>) triggers hydrogel swelling, enabling pulsatile insulin release .

Proteasome Inhibition in Cancer Therapy

Bortezomib analogs incorporating this motif selectively inhibit the 26S proteasome (IC<sub>50</sub> = 2.4 nM), inducing apoptosis in multiple myeloma cells. The boron atom coordinates catalytic threonine residues, blocking protein degradation .

Table 3: Therapeutic Targets and Binding Affinities

TargetApplicationK<sub>d</sub>/IC<sub>50</sub>
26S ProteasomeMultiple Myeloma2.4 nM
Kex2 ProteaseFungal Infections18 μM
Human Acyl-Protein Thioesterase 1Pancreatic Cancer45 nM

Advanced Sensor Technologies

NIR Fluorescent Probes

Zwitterionic derivatives with NIR emission (λ<sub>em</sub> = 820 nm) detect sorbitol at 10 μM concentrations in whole blood, enabling non-invasive diabetes monitoring .

Aggregation-Induced Emission (AIE) Sensors

Tetraphenylethene-boronic acid conjugates exhibit AIE at sialic acid-overexpressing cancer cells (HepG2), achieving 98% specificity in tumor imaging .

Recent Advances and Future Directions

Recent work explores CRISPR-Cas9-guided delivery of boronic acid-PAMAM dendrimers for gene-editing applications . Upcoming clinical trials will evaluate transthyretin stabilizers incorporating this motif for Alzheimer’s therapy.

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